![molecular formula C15H13N3O2 B8423562 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8423562.png)
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Overview
Description
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that has garnered interest in scientific research due to its potential biological activities. This compound is part of a class of derivatives known for their potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in the progression of several cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its inhibitory effects on FGFRs.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these receptors, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can disrupt these pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid
Uniqueness
Compared to similar compounds, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-4-9(7-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
QPHKSWCSLVRIOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
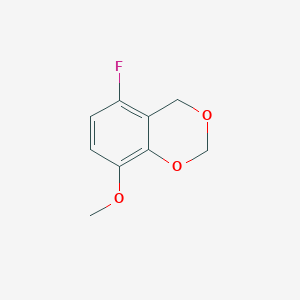
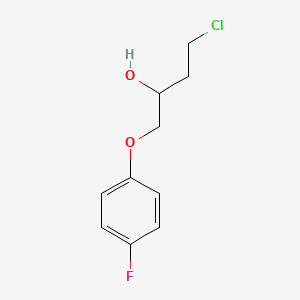
![(2,2-Dimethoxyethyl)-[4-(2-dimethylaminoethoxy)phenyl]amine](/img/structure/B8423498.png)
![Methyl 5-chloro-2-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B8423512.png)
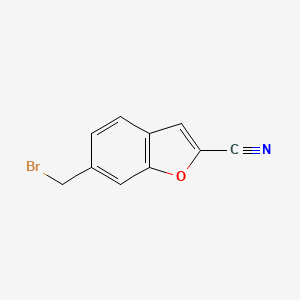
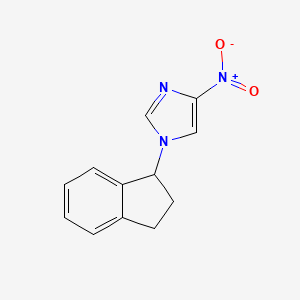
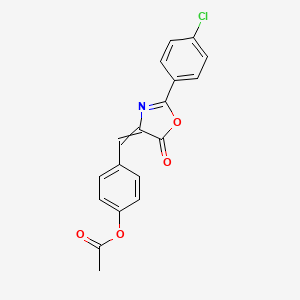
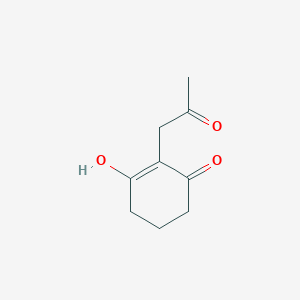
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-7-fluoro-quinazolin-4-one](/img/structure/B8423564.png)
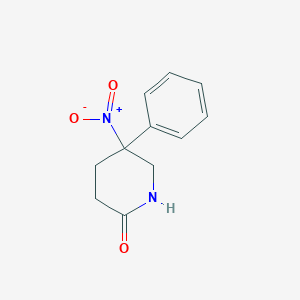
![2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)
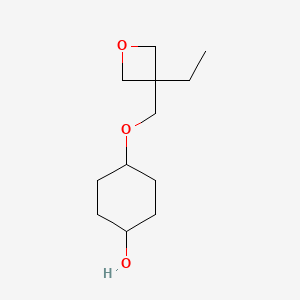
![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)
![4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)
